molecular formula C21H24BrNO2 B4010831 3-(5-bromo-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide

3-(5-bromo-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide

Cat. No. B4010831
M. Wt: 402.3 g/mol
InChI Key: RWVILFJCLRPDPA-UHFFFAOYSA-N
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Description

The compound "3-(5-bromo-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide" belongs to a class of organic compounds known for their potential in pharmaceutical chemistry due to the presence of bromophenyl and amide groups. These functional groups are often associated with biological activity, making such compounds interesting for medicinal chemistry research.

Synthesis Analysis

The synthesis of similar bromophenyl-containing amides typically involves the amide coupling reaction between an acid or acid derivative (e.g., acid chloride) and an amine. For this compound, a suitable synthetic route may involve the reaction of 5-bromo-2-hydroxybenzoic acid or its activated derivative with N-cyclohexyl-3-phenylpropanamine under coupling conditions, possibly catalyzed by a coupling agent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Molecular Structure Analysis

Molecular structure analysis of bromophenyl compounds typically reveals interesting aspects related to the electron-withdrawing effect of the bromo substituent and how it affects the electronic properties of the aromatic ring. This can influence the reactivity of the compound in further chemical reactions. Single-crystal X-ray diffraction studies can provide precise molecular geometry, as seen in related compounds (Chi Hong-xun, 2011).

properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO2/c22-16-11-12-20(24)19(13-16)18(15-7-3-1-4-8-15)14-21(25)23-17-9-5-2-6-10-17/h1,3-4,7-8,11-13,17-18,24H,2,5-6,9-10,14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVILFJCLRPDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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